REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([CH3:15])[C:5]=2[N:6]=1.NC1C=CC(C(OC)=O)=CC=1C.[Br:28]Br>CC(O)=O>[Br:28][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([CH3:15])[C:5]=2[N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)C
|
Name
|
NaSCN
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 48 hrs at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL round-bottom flask was placed
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT on its own accord (over approximately 10 min.)
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
At this time, the solids of the reaction were filtered out
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with 100 mL H2O
|
Type
|
CUSTOM
|
Details
|
furnished
|
Type
|
CUSTOM
|
Details
|
an immediate precipitation
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed once with ice cold MeOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
to afford as a yellow solid
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |